Benzyl N-acetyl-4,6-O-benzylidenemuramic acid

Peptidoglycan Synthesis Carbohydrate Chemistry Orthogonal Protection

Benzyl N-acetyl-4,6-O-benzylidenemuramic acid (CAS 74842-55-0) is a protected derivative of N-acetylmuramic acid (MurNAc), an essential amino sugar component of bacterial peptidoglycan. As an α-benzyl glycoside featuring a 4,6-O-benzylidene acetal protecting group, this compound serves as a versatile synthetic intermediate for the preparation of muramyl dipeptide (MDP) and its analogues, which are critical tools in immunology and studies of bacterial cell wall biosynthesis.

Molecular Formula C25H29NO8
Molecular Weight 471.5 g/mol
Cat. No. B12338304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-acetyl-4,6-O-benzylidenemuramic acid
Molecular FormulaC25H29NO8
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
InChIInChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19?,20+,21-,22-,24?,25+/m1/s1
InChIKeyJPPMVSNCFXDOJX-QISPMSCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl N-acetyl-4,6-O-benzylidenemuramic acid: A Strategic Building Block for Peptidoglycan Synthesis and MDP Analogue Development


Benzyl N-acetyl-4,6-O-benzylidenemuramic acid (CAS 74842-55-0) is a protected derivative of N-acetylmuramic acid (MurNAc), an essential amino sugar component of bacterial peptidoglycan [1]. As an α-benzyl glycoside featuring a 4,6-O-benzylidene acetal protecting group, this compound serves as a versatile synthetic intermediate for the preparation of muramyl dipeptide (MDP) and its analogues, which are critical tools in immunology and studies of bacterial cell wall biosynthesis [2].

Procurement Risk Analysis: Why Benzyl N-acetyl-4,6-O-benzylidenemuramic Acid Cannot Be Substituted with Generic Muramic Acid Derivatives


The selection of Benzyl N-acetyl-4,6-O-benzylidenemuramic acid over simpler, less-protected muramic acid analogues is not arbitrary; it is a critical decision driven by the compound's unique orthogonal protecting group strategy. Generic derivatives like N-acetylmuramic acid or its simple benzyl ester lack the 4,6-O-benzylidene acetal, which is essential for enabling a chemoselective, orthogonal deprotection sequence required for the synthesis of complex peptidoglycan fragments and MDP analogues. Substitution with an improperly protected building block can lead to failed syntheses, complex purification challenges, or the inability to access specific target molecules [1].

Quantitative Differentiation Evidence: Benzyl N-acetyl-4,6-O-benzylidenemuramic Acid vs. Key Comparators


Orthogonal Deprotection Selectivity: Enabling Sequential Functionalization in Complex Peptidoglycan Synthesis

The 4,6-O-benzylidene acetal in Benzyl N-acetyl-4,6-O-benzylidenemuramic acid is a key differentiator from monoprotected derivatives like Benzyl N-acetyl-6-O-benzyl-α-D-muramic acid methyl ester. While the latter only has an O-benzyl group at the 6-position, the benzylidene acetal protects both the 4- and 6- hydroxyl groups simultaneously. This enables a specific, selective deprotection step: the benzylidene acetal can be removed under acidic conditions without affecting other protecting groups like the anomeric benzyl or the N-acetyl, which is not possible with the single O-benzyl protection .

Peptidoglycan Synthesis Carbohydrate Chemistry Orthogonal Protection

Stereochemical Purity for Bioactive MDP Synthesis: Chromatographic Separation of Muramic and Isomuramic Acid Diastereomers

The synthesis of Benzyl N-acetyl-4,6-O-benzylidenemuramic acid from 2-acetamido-2-deoxy-D-glucose yields a mixture of the (R)-muramic and (S)-isomuramic acid diastereomers. The corresponding methyl esters of these two isomers are completely separable by chromatography, allowing for the isolation of stereochemically pure benzyl N-acetyl-4,6-O-benzylidenemuramic acid in high yield. This is a critical advantage over non-benzylidene protected muramic acid derivatives, where such separation may be more difficult or less efficient [1].

Immunology Peptide Synthesis Stereochemistry

Established Utility as a Key Intermediate for Gram-Scale MDP Production

The compound's value is proven by its use as a key intermediate in a validated, high-yield synthetic route to N-acetylmuramoyl-L-alanyl-D-isoglutamine (MDP). Condensation of L-alanyl-D-isoglutamine benzyl ester with N-acetyl-1-O-benzyl-4,6-O-benzylidenemuramic acid, followed by hydrogenolysis, directly yields MDP. This method is explicitly reported to be capable of producing gram quantities of highly pure MDP and its analogues [1].

Immunoadjuvant Drug Development Synthetic Methodology

Quantitative Yield Advantage in High-Value Product Synthesis

The 4,6-O-benzylidene protecting group contributes to high-yielding synthetic transformations. In a stereoselective synthesis of muramic acid, hydrogenolysis of the benzyl group from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside derivatives gave N-acetylmuramic acid in 92% yield, which was then converted to muramic acid in 70% overall yield [1]. In contrast, similar deprotection sequences on less-protected muramic acid derivatives may proceed with lower yields due to competing side reactions.

Process Chemistry Yield Optimization Muramic Acid

Application Scenarios for Benzyl N-acetyl-4,6-O-benzylidenemuramic Acid: From Fundamental Research to Therapeutic Development


Synthesis of Stereochemically Defined Muramyl Dipeptide (MDP) Analogues for Immunological Studies

This compound is the ideal building block for researchers synthesizing a library of MDP analogues to study structure-activity relationships in innate immune activation. The complete chromatographic separation of the (R)- and (S)-isomer methyl esters ensures access to stereochemically pure material, which is essential for generating biologically active compounds [1]. The orthogonal protection allows for the sequential introduction of diverse peptide chains or other functional groups.

Chemoenzymatic Synthesis of Peptidoglycan Precursors and Fragments

The orthogonal 4,6-O-benzylidene acetal is particularly valuable for researchers employing chemoenzymatic strategies to synthesize UDP-N-acetylmuramic acid derivatives and other complex peptidoglycan intermediates. The ability to selectively deprotect the 4,6-positions under acidic conditions without affecting the anomeric benzyl group enables precise control over subsequent glycosylation or enzymatic transformations [2].

Production of Muramyl Peptide-Based Immunomodulators for Preclinical Development

For medicinal chemistry and early drug discovery programs targeting NOD2 or other pattern recognition receptors, this compound provides a scalable entry point. The validated gram-scale synthesis of MDP demonstrates the robustness and reliability of the route using this key intermediate, reducing technical risk and material costs during preclinical lead optimization [3].

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